1-hydroxypiperazine
Overview
Description
1-hydroxypiperazine is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Hydroxypiperazine, a hydroxylated derivative of the heterocyclic compound piperidine, is known to interact with various targets. It has been found to be a potent antagonist of the human H3 receptor . The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the synthesis and release of histamine .
Mode of Action
The mode of action of 4-Hydroxypiperazine involves its interaction with its primary targets, such as the H3 receptor. It is presumed to act principally in the subcortical areas, producing what has been described as a central adrenergic blockade . This interaction results in changes in the activity of the receptor, affecting the release of histamine and potentially influencing various physiological processes.
Biochemical Pathways
4-Hydroxypiperazine may affect several biochemical pathways. For instance, it is involved in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist . Furthermore, it has been suggested that most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .
Result of Action
The molecular and cellular effects of 4-Hydroxypiperazine’s action are largely dependent on its interaction with its targets. For example, its antagonistic action on the H3 receptor could lead to changes in histamine release, potentially affecting various physiological processes . .
Biochemical Analysis
Biochemical Properties
4-Hydroxypiperazine is known to interact with various enzymes and proteins. It has been found to be a potent antagonist of the human H(3) receptor . The nature of these interactions involves the formation of two strong hydrogen bonds to the allosteric pocket of USP7 .
Cellular Effects
The effects of 4-Hydroxypiperazine on cells are largely due to its interactions with various biomolecules. It influences cell function by interacting with the human H(3) receptor
Molecular Mechanism
At the molecular level, 4-Hydroxypiperazine exerts its effects through binding interactions with biomolecules. It forms two strong hydrogen bonds to the allosteric pocket of USP7 . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Properties
IUPAC Name |
1-hydroxypiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c7-6-3-1-5-2-4-6/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKGWGUUUVROTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.